1-(2,6-Difluorophenyl)butan-1-amine hydrochloride
Overview
Description
1-(2,6-Difluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14F2N·HCl It is a derivative of butanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzene.
Alkylation: The 2,6-difluorobenzene undergoes alkylation with butylamine under controlled conditions to form 1-(2,6-difluorophenyl)butan-1-amine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing large reactors to perform the alkylation step efficiently.
Purification: Employing techniques such as crystallization or distillation to purify the intermediate and final product.
Hydrochloride Salt Formation: Converting the free base to its hydrochloride salt in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)butan-1-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
1-(2,6-Difluorophenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)ethan-1-amine hydrochloride
- 1-(2,6-Difluorophenyl)propan-1-amine hydrochloride
- 1-(2,6-Difluorophenyl)cyclobutan-1-amine hydrochloride
Uniqueness
1-(2,6-Difluorophenyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern and chain length, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and pharmacokinetic profiles, making it valuable for targeted research and applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-2-4-9(13)10-7(11)5-3-6-8(10)12;/h3,5-6,9H,2,4,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRLUCVZPTURJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC=C1F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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